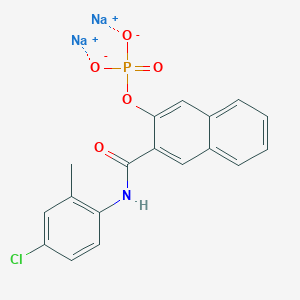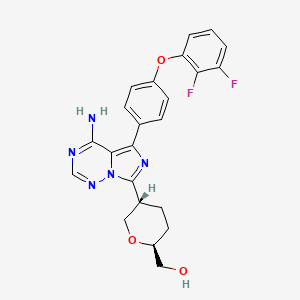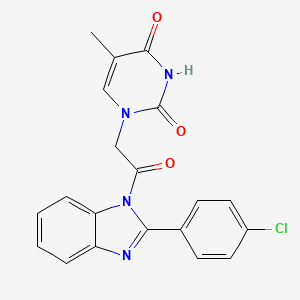
Hiv-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hiv-IN-9 is a compound known for its inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby hindering the replication and spread of HIV-1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-9 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final step often involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput purification techniques ensures the efficient production of this compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: Hiv-IN-9 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Hiv-IN-9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying integrase inhibition and developing new inhibitors.
Biology: It serves as a tool for understanding the molecular mechanisms of HIV-1 integration and replication.
Medicine: this compound is explored for its potential therapeutic applications in treating HIV-1 infections.
Industry: The compound is used in the development of diagnostic assays and screening platforms for HIV-1 integrase inhibitors.
Mecanismo De Acción
Hiv-IN-9 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby blocking its catalytic activity. This inhibition prevents the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle. The molecular targets of this compound include the integrase enzyme and its associated cofactors, which are essential for the integration process.
Comparación Con Compuestos Similares
Raltegravir: Another integrase inhibitor with a similar mechanism of action.
Elvitegravir: Known for its potent integrase inhibition.
Dolutegravir: A widely used integrase inhibitor with high efficacy.
Uniqueness of Hiv-IN-9: this compound is unique due to its distinct chemical structure and binding affinity for the integrase enzyme. Unlike other integrase inhibitors, this compound exhibits a different resistance profile, making it a valuable addition to the arsenal of HIV-1 therapeutics.
Propiedades
Fórmula molecular |
C20H15ClN4O3 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
1-[2-[2-(4-chlorophenyl)benzimidazol-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN4O3/c1-12-10-24(20(28)23-19(12)27)11-17(26)25-16-5-3-2-4-15(16)22-18(25)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,27,28) |
Clave InChI |
BTVVXTAPCOUMHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CC(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


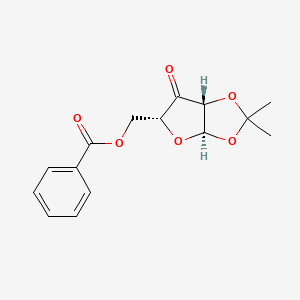
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
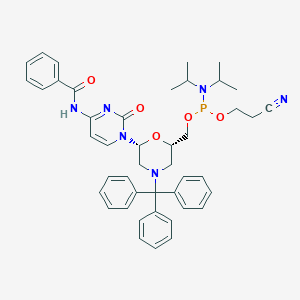
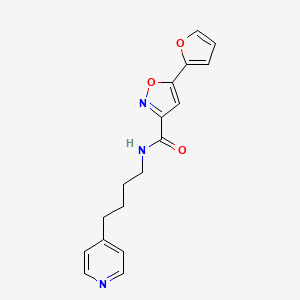
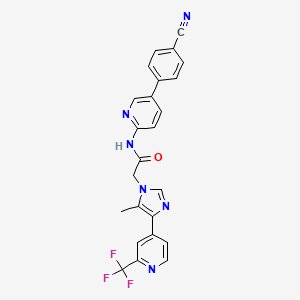

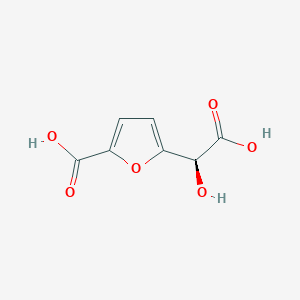
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
